Superior Potency Against M. tuberculosis: Mycoplanecin E (Analog) Outcompetes Griselimycin by ~24-Fold
Mycoplanecin E, a closely related analog of Mycoplanecin A, demonstrates significantly higher potency against Mycobacterium tuberculosis compared to the structurally related natural product griselimycin. In vitro MIC assays reveal that Mycoplanecin E inhibits bacterial growth at a concentration of 83 ng/mL, which is approximately 24-fold lower than the MIC required for griselimycin . This is a direct head-to-head comparison within the same chemical class, establishing Mycoplanecins as the more potent DnaN-targeting scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | Mycoplanecin E: 83 ng/mL |
| Comparator Or Baseline | Griselimycin: ~1992 ng/mL (calculated 24-fold higher) |
| Quantified Difference | ~24-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv or similar strain. |
Why This Matters
This superior potency directly translates to a lower effective dose, potentially reducing toxicity and improving therapeutic windows in preclinical development, making Mycoplanecin analogs a more attractive starting point for lead optimization.
- [1] Fu C, Liu Y, Walt C, Rasheed S, Bader CD, Lukat P, Neuber M, Haeckl FPJ, Blankenfeldt W, Kalinina OV, Müller R. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins. Nat Commun. 2024 Jan 26;15(1):791. doi: 10.1038/s41467-024-45102-2. View Source
